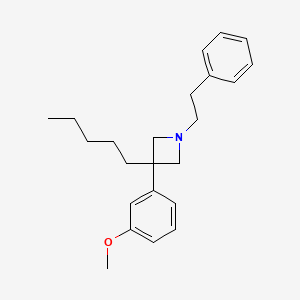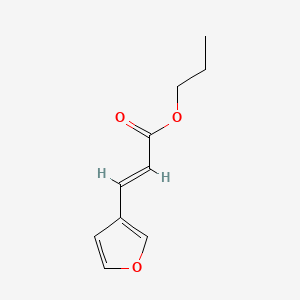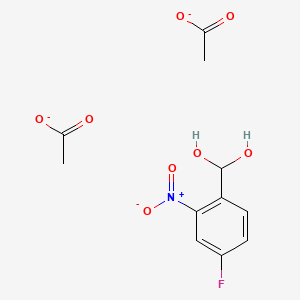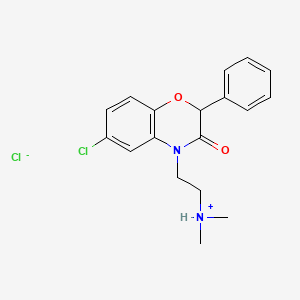
1-Undecanol, 10,11-dibromo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Undecanol, 10,11-dibromo- is a brominated derivative of undecanol, a fatty alcohol. This compound is characterized by the presence of two bromine atoms attached to the 10th and 11th carbon atoms of the undecanol chain. It is a colorless to pale yellow liquid with a molecular formula of C11H22Br2O and a molecular weight of 314.10 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Undecanol, 10,11-dibromo- can be synthesized through the bromination of 1-undecanol. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out under controlled conditions to ensure selective bromination at the 10th and 11th positions .
Industrial Production Methods: Industrial production of 1-undecanol, 10,11-dibromo- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: 1-Undecanol, 10,11-dibromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups such as hydroxyl (OH), amino (NH2), or thiol (SH) groups.
Reduction Reactions: The compound can be reduced to 1-undecanol by using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation of 1-undecanol, 10,11-dibromo- can lead to the formation of corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products:
Substitution: Formation of 1-undecanol derivatives with different functional groups.
Reduction: 1-undecanol.
Oxidation: Undecanal or undecanoic acid.
Scientific Research Applications
1-Undecanol, 10,11-dibromo- has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-undecanol, 10,11-dibromo- involves its interaction with biological membranes and proteins. The bromine atoms enhance the compound’s lipophilicity, allowing it to integrate into lipid bilayers and disrupt membrane integrity. This disruption can lead to cell lysis and inhibition of microbial growth . Additionally, the compound can interact with enzymes and proteins, altering their function and leading to various biological effects .
Comparison with Similar Compounds
1,11-Dibromoundecane: Similar structure but lacks the hydroxyl group, making it less polar and less reactive in certain chemical reactions.
11-Bromo-1-undecanol: Contains only one bromine atom, resulting in different reactivity and applications.
1,10-Dibromodecane: Shorter carbon chain, leading to different physical and chemical properties.
Uniqueness: 1-Undecanol, 10,11-dibromo- is unique due to the presence of both bromine atoms and a hydroxyl group, which confer distinct reactivity and versatility in chemical synthesis. Its dual functionality allows for a wide range of chemical modifications and applications in various fields .
Properties
CAS No. |
24724-18-3 |
|---|---|
Molecular Formula |
C11H22Br2O |
Molecular Weight |
330.10 g/mol |
IUPAC Name |
10,11-dibromoundecan-1-ol |
InChI |
InChI=1S/C11H22Br2O/c12-10-11(13)8-6-4-2-1-3-5-7-9-14/h11,14H,1-10H2 |
InChI Key |
XYZSWTZGRJFHST-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCC(CBr)Br)CCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


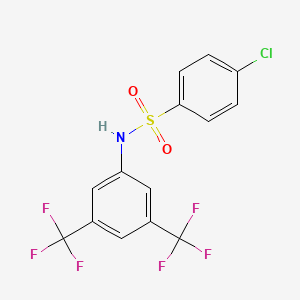
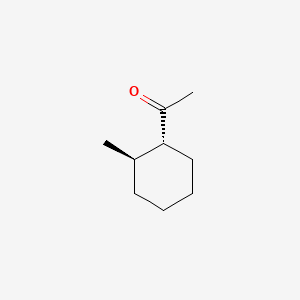
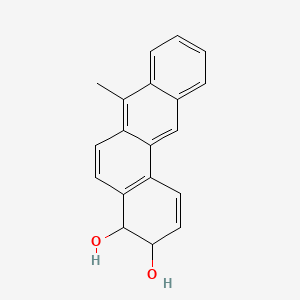
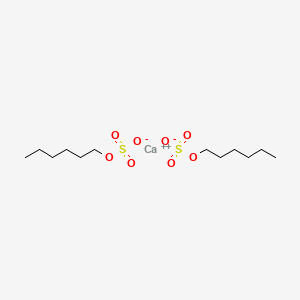

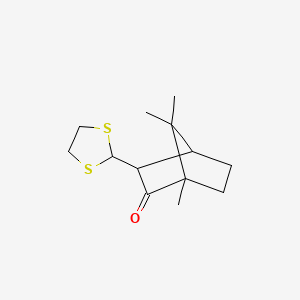
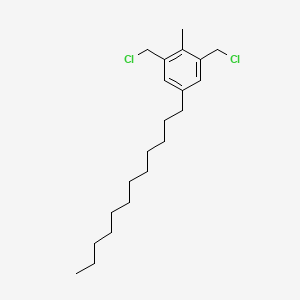
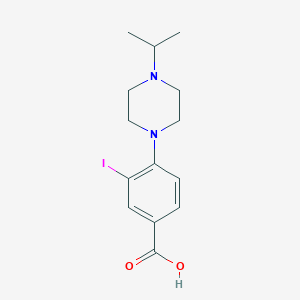
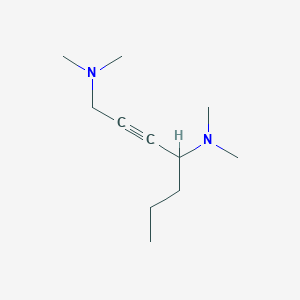
![1-[2-[2-(4-Chlorophenoxy)ethoxy]-2-(2,4-dichlorophenyl)vinyl]-1H-imidazolium nitrate](/img/structure/B15346302.png)
